molecular formula C14H17ClN2O2 B4940772 3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4940772
M. Wt: 280.75 g/mol
InChI Key: VDSMAGLGHHQSHI-UHFFFAOYSA-N
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Description

3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylamino group, a chlorophenyl group, and a pyrrolidine-2,5-dione core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

3-(tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-14(2,3)16-11-8-12(18)17(13(11)19)10-6-4-5-9(15)7-10/h4-7,11,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSMAGLGHHQSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CC(=O)N(C1=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diester or a diketone, under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidine-2,5-dione core.

    Addition of the Tert-butylamino Group: The tert-butylamino group can be introduced via a nucleophilic substitution reaction, where a tert-butylamine reacts with an appropriate leaving group on the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of 3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme activity, receptor binding, and cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, including its effects on specific biological targets and pathways.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3-(Tert-butylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.

    3-(Tert-butylamino)-1-(3-fluorophenyl)pyrrolidine-2,5-dione: Contains a fluorophenyl group instead of a chlorophenyl group, affecting its biological activity and interactions.

    3-(Tert-butylamino)-1-(3-bromophenyl)pyrrolidine-2,5-dione:

Uniqueness

3-(Tert-butylamino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from similar compounds with different substituents.

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